4'-Cyano-3-(3,5-dimethylphenyl)propiophenone
Overview
Description
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Research by Yokoyama (2015) investigated the acidolysis mechanism of lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the cleavage of β-O-4 bonds. This study could provide insights into the reactivity of similar cyano compounds in lignin breakdown and valorization processes, potentially relevant for 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone if applied in lignin-derived materials or as a model for studying lignin breakdown mechanisms (Yokoyama, 2015).
Pharmacological Effects of Chlorogenic Acid
Naveed et al. (2018) conducted a pharmacological review of chlorogenic acid, a compound structurally distinct but relevant for comparison due to its extensive biological and pharmacological effects. While the direct relevance to this compound might be limited, understanding the bioactivities of structurally diverse compounds enriches the context for exploring novel applications in drug development and pharmacology (Naveed et al., 2018).
Environmental Persistence and Toxicity of Alkylphenols
Ying, Williams, and Kookana (2002) reviewed the environmental fate of alkylphenols, substances with structural elements that might share properties with cyano compounds like this compound. The persistence and potential ecotoxicity of these compounds underscore the importance of evaluating environmental impacts in the research and application of similar chemicals (Ying et al., 2002).
Potential Applications in Liquid Crystal Technologies
Henderson and Imrie (2011) explored the transitional properties of methylene-linked liquid crystal dimers, indicating potential applications for cyano compounds in advanced materials science. Though not directly linked, the study suggests avenues for employing this compound in the development of liquid crystal technologies, given its structural characteristics that may influence liquid crystalline behavior (Henderson & Imrie, 2011).
Properties
IUPAC Name |
4-[3-(3,5-dimethylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-9-14(2)11-16(10-13)5-8-18(20)17-6-3-15(12-19)4-7-17/h3-4,6-7,9-11H,5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAONDAMFZTWAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644884 | |
Record name | 4-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-29-5 | |
Record name | 4-[3-(3,5-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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